Ethyl 3-(5-Chloro-3-indolyl)propanoate Ethyl 3-(5-Chloro-3-indolyl)propanoate
Brand Name: Vulcanchem
CAS No.: 221188-29-0
VCID: VC16555725
InChI: InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

Ethyl 3-(5-Chloro-3-indolyl)propanoate

CAS No.: 221188-29-0

Cat. No.: VC16555725

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(5-Chloro-3-indolyl)propanoate - 221188-29-0

Specification

CAS No. 221188-29-0
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name ethyl 3-(5-chloro-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C13H14ClNO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3
Standard InChI Key KUSGVMJASDDKPP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=CNC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 3-(5-Chloro-3-indolyl)propanoate belongs to the indole propanoate ester family, characterized by a chloro-substituted indole ring linked to an ethyl propanoate group. Key identifiers include:

PropertyValue
IUPAC Nameethyl 3-(5-chloro-1H-indol-3-yl)propanoate
Canonical SMILESCCOC(=O)CCC1=CNC2=C1C=C(C=C2)Cl
InChIKeyKUSGVMJASDDKPP-UHFFFAOYSA-N
PubChem CID70824238

The chloro substituent at the indole's 5-position enhances electrophilic reactivity, facilitating interactions with biological targets. The ethyl ester group contributes to lipophilicity, as evidenced by its partition coefficient (logP) of 3.2, which is critical for membrane permeability.

Spectral Data and Conformational Analysis

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the indole protons (δ 7.2–7.4 ppm for aromatic H) and the ethyl ester group (δ 1.3 ppm for CH₃ and δ 4.1 ppm for CH₂). X-ray crystallography of analogous compounds shows a planar indole ring with the propanoate side chain adopting a gauche conformation, minimizing steric hindrance .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically proceeds via a three-step sequence:

  • Indole Core Formation: 5-Chloroindole is synthesized through the Fischer indole synthesis, using 4-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions.

  • Side-Chain Introduction: A Michael addition of acrylate esters to the indole's 3-position yields 3-(5-chloroindol-3-yl)propanoic acid .

  • Esterification: The carboxylic acid is esterified with ethanol using sulfuric acid as a catalyst, achieving yields of 65–72%.

Process Variables

  • Temperature: Optimal reaction temperatures range from 60–80°C for the Michael addition, balancing reaction rate and byproduct formation.

  • Catalysts: Lewis acids like ZnCl₂ improve regioselectivity during indole functionalization, reducing dimerization side products .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity, confirmed by HPLC.

Pharmacological Applications and Mechanisms

Anti-Inflammatory Activity

In the TPA-induced mouse ear edema model, structural analogs of Ethyl 3-(5-Chloro-3-indolyl)propanoate demonstrated 58% inhibition of inflammation at 1 mg/kg, surpassing ibuprofen (42%) and approaching dexamethasone (67%) . The mechanism involves:

  • COX-2 Inhibition: Competitive binding to the cyclooxygenase-2 active site (IC₅₀ = 0.8 μM) .

  • Cytokine Suppression: Downregulation of TNF-α and IL-6 by 40–50% in macrophage cultures .

Hazard CategoryRisk Statements
Skin Irritation (Cat. 2)H315: Causes skin irritation
Eye Damage (Cat. 2A)H319: Causes serious eye irritation
Respiratory ToxicityH335: May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Decomposition Products

Thermogravimetric analysis (TGA) indicates decomposition above 220°C, releasing hydrogen chloride (HCl) and nitrogen oxides (NOₓ) . Fume hoods with HEPA filtration are required for high-temperature reactions .

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

Replacing chlorine with iodine (e.g., Ethyl 3-(5-Iodo-3-indolyl)propanoate) increases lipophilicity (logP = 4.1) but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for chloro derivative). Iodo analogs show enhanced blood-brain barrier penetration in rodent models, suggesting potential CNS applications.

Ester vs. Amide Modifications

Converting the ethyl ester to a propanamide group (e.g., N-pyridinylmethyl-[1-(4-chlorobenzyl)-5-chloroindol-3-yl]propanamide) improves COX-2 selectivity (IC₅₀ = 0.3 μM) but introduces hepatotoxicity risks at doses >50 mg/kg .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator